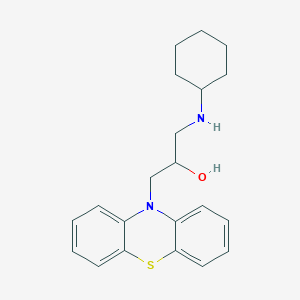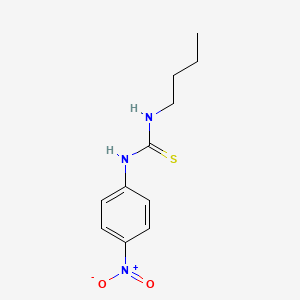![molecular formula C24H18Cl2N2O3 B3929468 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B3929468.png)
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide
Overview
Description
MMV666022 is a quinolinol compound identified through high-throughput screening of the Medicines for Malaria Venture (MMV) malaria box. It has shown promising activity against various parasitic diseases, including Theileria annulata and Brugia malayi .
Chemical Reactions Analysis
MMV666022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the quinolinol structure, potentially affecting its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinolinol ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV666022 has been extensively studied for its potential applications in scientific research, particularly in the fields of parasitology and infectious diseases. Some of its key applications include:
Chemistry: The compound serves as a lead structure for the development of new quinolinol derivatives with enhanced biological activity.
Biology: MMV666022 has been used in studies to understand the molecular mechanisms of parasitic infections and to identify potential drug targets.
Medicine: The compound has shown promising activity against Theileria annulata and Brugia malayi, making it a potential candidate for the development of new antiparasitic drugs
Mechanism of Action
The mechanism of action of MMV666022 involves the inhibition of specific enzymes in parasitic organisms. The compound targets enzymes that are essential for the survival and proliferation of parasites, leading to their death. The molecular targets and pathways involved in this process are still under investigation, but it is known that MMV666022 has a high therapeutic index, making it a promising candidate for further development .
Comparison with Similar Compounds
MMV666022 is structurally similar to other quinolinol compounds, such as MMV666054. Both compounds have shown significant activity against parasitic infections, but MMV666022 has a higher therapeutic index, making it a more promising candidate for drug development. Other similar compounds include MMV000062 and MMV560185, which have also shown activity against parasitic infections but with different mechanisms of action and therapeutic indices .
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-31-15-10-8-14(9-11-15)24(30)28-21(16-5-2-3-7-19(16)25)18-13-20(26)17-6-4-12-27-22(17)23(18)29/h2-13,21,29H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXVRIIZYQKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(phenylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3929385.png)
![4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3929387.png)
![1-(4-FLUOROBENZOYL)-3-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3929393.png)
![4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide](/img/structure/B3929416.png)
![N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3929427.png)
![10-benzoyl-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929430.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B3929435.png)
![4-chloro-N-[({2-[(4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929436.png)

![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3929440.png)
![2-iodo-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3929457.png)

![N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B3929469.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B3929475.png)
